![molecular formula C10H14ClNO B2917265 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride CAS No. 37483-67-3](/img/structure/B2917265.png)

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

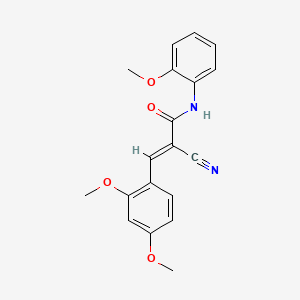

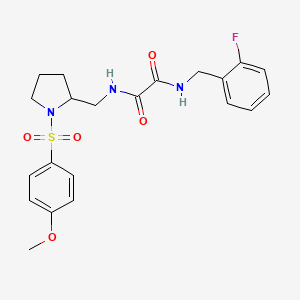

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a chemical compound with the empirical formula C10H14ClNO . It is a solid substance .

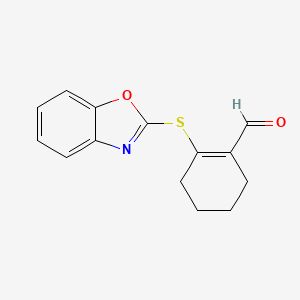

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 199.68 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has explored the synthesis and structural analysis of compounds related to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride. For example, Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, providing insights into their molecular structures and potential applications in nonlinear optical (NLO) properties due to their unique electron distributions and molecular electrostatic potential (MEP) maps (Almansour et al., 2016).

Pharmacological Applications

Research into the pharmacological applications of related compounds has shown potential in the development of selective inhibitors for specific neurological functions. Falch et al. (1999) investigated the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and their effects on GABA uptake mechanisms, indicating potential therapeutic applications in neurological disorders (Falch et al., 1999).

Material Science and Catalysis

The development of novel catalysts and materials is another area of application. For instance, the work by Xiao et al. (2014) on the metal-free, visible-light-induced cross-dehydrogenative coupling of tertiary amines with diazo compounds showcases the potential of these compounds in synthesizing N-aryl-2,3-dihydrobenzo[d]azepines with high regioselectivity, highlighting their utility in organic synthesis and material science applications (Xiao et al., 2014).

Antimicrobial and Antitumor Activities

Antimicrobial and antitumor activities of related compounds have also been a focus of research. The study by Ali (2019) on the synthesis and antimicrobial screening of new 4,5,6,7-Tetra Hydro Benzo Thiophene Derivatives, for example, underscores the potential of these compounds in developing new antimicrobial agents (Ali, 2019).

Neuroprotective Effects

The neuroprotective properties of related compounds have been investigated, with Waldmeier et al. (2000) exploring the neurorescuing and antiapoptotic properties of CGP 3466 in models relevant for Parkinson's disease, suggesting the potential of these compounds in treating neurodegenerative disorders (Waldmeier et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIXPTOKLAIUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2917192.png)

![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)

![ethyl 2-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate](/img/structure/B2917201.png)